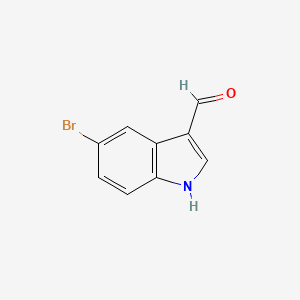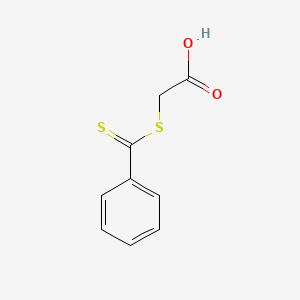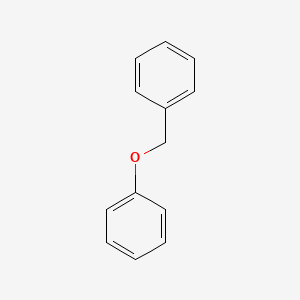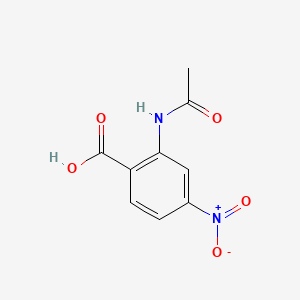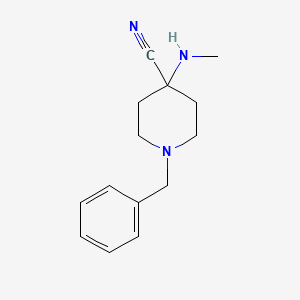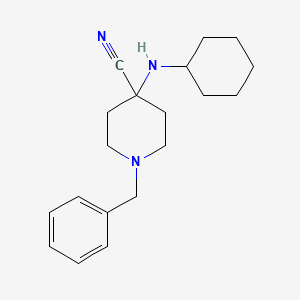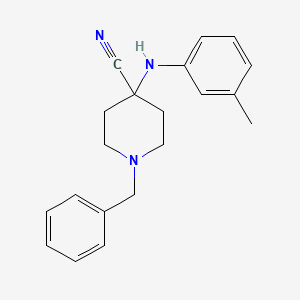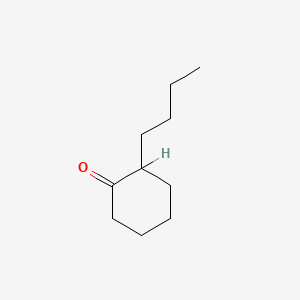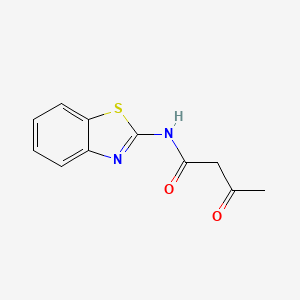
3,3-二苯基丙酰肼
描述
3,3-Diphenylpropanohydrazide is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.3 g/mol. This compound is known for its antioxidant properties and is widely used in scientific research.
科学研究应用
3,3-Diphenylpropanohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
作用机制
Target of Action
The primary targets of 3,3-Diphenylpropanohydrazide are currently unknown. This compound is used in proteomics research
Mode of Action
As a biochemical used in proteomics research
Biochemical Pathways
As a compound used in proteomics research , it may influence a variety of pathways depending on the context of the experiment.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the experimental context.
生化分析
Cellular Effects
3,3-Diphenylpropanohydrazide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, 3,3-Diphenylpropanohydrazide can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of 3,3-Diphenylpropanohydrazide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to active sites of enzymes, either inhibiting or enhancing their activity. This binding can lead to conformational changes in the enzyme, affecting its catalytic efficiency. Furthermore, 3,3-Diphenylpropanohydrazide can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3-Diphenylpropanohydrazide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term studies have shown that 3,3-Diphenylpropanohydrazide can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3,3-Diphenylpropanohydrazide vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing enzyme activity or promoting cell survival. At high doses, 3,3-Diphenylpropanohydrazide can exhibit toxic or adverse effects, including enzyme inhibition, oxidative stress, and cell death. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile .
Transport and Distribution
Within cells and tissues, 3,3-Diphenylpropanohydrazide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues. For example, 3,3-Diphenylpropanohydrazide may bind to plasma membrane transporters, facilitating its uptake into cells, or interact with intracellular binding proteins, influencing its distribution within the cytoplasm or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenylpropanohydrazide typically involves the reaction of 3,3-diphenylpropanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for 3,3-Diphenylpropanohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
3,3-Diphenylpropanohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
相似化合物的比较
Similar Compounds
3,3-Diphenylpropanoic acid: A precursor in the synthesis of 3,3-Diphenylpropanohydrazide.
3,3-Diphenylpropanal: An intermediate in various organic reactions.
3,3-Diphenylpropylamine: A related compound with different functional groups.
Uniqueness
3,3-Diphenylpropanohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical properties and reactivity. Its antioxidant properties also make it valuable in biological and medical research.
属性
IUPAC Name |
3,3-diphenylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-17-15(18)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQPMMMDWSZFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207712 | |
| Record name | Hydrocinnamic acid, beta-phenyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58973-41-4 | |
| Record name | Hydrocinnamic acid, beta-phenyl-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058973414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocinnamic acid, beta-phenyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


